molecular formula C15H24 B7802797 Isolongifolene CAS No. 17015-38-2

Isolongifolene

Cat. No. B7802797
Key on ui cas rn: 17015-38-2
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-NHYWBVRUSA-N
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Patent
US05426095

Procedure details

Over a period of 30 minutes 240 g (0.79 mol ) of Longifolene (1) (80% ex Indian oil of turpentine [a]D=+39.4°) were dropped into a heated solution (60 ° C.) of 90 g toluene and 10 g (0.07 tool ) BF3 -etherate. This was stirred at 100 ° C. for 3 hours, than cooled down to room temperature and neutralized. After drying above Na2SO4 the solvent was distilled at reduced pressure. A raw product of 198 g (of 70.2% according to GLC) remained.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6](C)([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.B(F)(F)F.[C:20]1(C)C=CC=CC=1>>[CH3:15][C:2]1([CH3:1])[C:7]23[CH2:8][CH:9]([C:10]([CH3:11])([CH3:20])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:12][CH2:13]3

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
Name
Quantity
10 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
90 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This was stirred at 100 ° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
than cooled down to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying above Na2SO4 the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(CCC=C2C13CCC(C3)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426095

Procedure details

Over a period of 30 minutes 240 g (0.79 mol ) of Longifolene (1) (80% ex Indian oil of turpentine [a]D=+39.4°) were dropped into a heated solution (60 ° C.) of 90 g toluene and 10 g (0.07 tool ) BF3 -etherate. This was stirred at 100 ° C. for 3 hours, than cooled down to room temperature and neutralized. After drying above Na2SO4 the solvent was distilled at reduced pressure. A raw product of 198 g (of 70.2% according to GLC) remained.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6](C)([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.B(F)(F)F.[C:20]1(C)C=CC=CC=1>>[CH3:15][C:2]1([CH3:1])[C:7]23[CH2:8][CH:9]([C:10]([CH3:11])([CH3:20])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:12][CH2:13]3

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
Name
Quantity
10 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
90 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This was stirred at 100 ° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
than cooled down to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying above Na2SO4 the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(CCC=C2C13CCC(C3)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426095

Procedure details

Over a period of 30 minutes 240 g (0.79 mol ) of Longifolene (1) (80% ex Indian oil of turpentine [a]D=+39.4°) were dropped into a heated solution (60 ° C.) of 90 g toluene and 10 g (0.07 tool ) BF3 -etherate. This was stirred at 100 ° C. for 3 hours, than cooled down to room temperature and neutralized. After drying above Na2SO4 the solvent was distilled at reduced pressure. A raw product of 198 g (of 70.2% according to GLC) remained.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:8]2[CH:9]3[CH2:12][CH2:13][CH:7]2[C:6](C)([C:10]3=[CH2:11])[CH2:5][CH2:4][CH2:3]1.B(F)(F)F.[C:20]1(C)C=CC=CC=1>>[CH3:15][C:2]1([CH3:1])[C:7]23[CH2:8][CH:9]([C:10]([CH3:11])([CH3:20])[C:6]2=[CH:5][CH2:4][CH2:3]1)[CH2:12][CH2:13]3

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
CC1(CCCC2(C3C1C(C2=C)CC3)C)C
Name
Quantity
10 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
90 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
This was stirred at 100 ° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
than cooled down to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying above Na2SO4 the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1(CCC=C2C13CCC(C3)C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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